2-Bromo-5-chloropyridine
Overview
Description
Mechanism of Action
Target of Action
2-Bromo-5-chloropyridine is an organic compound used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuff
Mode of Action
It’s known to be used in the synthesis of novel halopyridinylboronic acids and esters . These compounds are often used in Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and adequate ventilation should be ensured when handling this compound . Moreover, it’s recommended to use personal protective equipment to avoid skin and eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-3174 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole . After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of AC-3174 follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography is crucial for the purification of the final product to achieve the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
AC-3174 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue within the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues within the peptide can be substituted to modify the activity or stability of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as dicyclohexylcarbodiimide.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of AC-3174, as well as various substituted analogs designed to enhance its therapeutic properties .
Scientific Research Applications
AC-3174 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating glucose homeostasis and appetite.
Medicine: Explored as a therapeutic agent for diabetes mellitus type 2, obesity, and nonalcoholic steatohepatitis.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Exendin-4: The parent compound from which AC-3174 is derived.
Liraglutide: Another glucagon-like peptide-1 receptor agonist used for similar therapeutic purposes.
Semaglutide: A newer glucagon-like peptide-1 receptor agonist with enhanced stability and efficacy.
Uniqueness
AC-3174 is unique due to its specific amino acid sequence, which confers distinct pharmacokinetic properties and receptor binding affinity. Compared to exendin-4, AC-3174 has been modified to improve its therapeutic profile, including enhanced stability and prolonged duration of action .
Properties
IUPAC Name |
2-bromo-5-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUVQCSPHPUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355740 | |
Record name | 2-Bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-01-6 | |
Record name | 2-Bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-CHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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